molecular formula C16H14N2O2 B195698 10-Methoxycarbamazepine CAS No. 28721-09-7

10-Methoxycarbamazepine

Cat. No. B195698
CAS RN: 28721-09-7
M. Wt: 266.29 g/mol
InChI Key: PIZOFBKQWNPKDK-UHFFFAOYSA-N
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Description

10-Methoxycarbamazepine, also known as 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide, is a compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 .


Synthesis Analysis

The synthesis of 10-Methoxycarbamazepine involves reacting 10-methoxyiminostilbene with cyanic acid (HOCN), generated in situ by the reaction of an alkali metal . This process is an important intermediate step in the preparation of 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine-5-carboxamide (oxcarbazepine) from 10-methoxy-5H-dibenz(b,f)azepine (10-methoxyiminostilbene) .


Molecular Structure Analysis

The molecular structure of 10-Methoxycarbamazepine consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 10-Methoxycarbamazepine are not detailed in the search results, it’s known that the compound is involved in the synthesis of oxcarbazepine .


Physical And Chemical Properties Analysis

10-Methoxycarbamazepine has a density of 1.3±0.1 g/cm³, a boiling point of 468.0±55.0 °C at 760 mmHg, and a flash point of 236.8±31.5 °C . It also has a molar refractivity of 77.0±0.4 cm³, a polar surface area of 56 Ų, and a molar volume of 202.8±5.0 cm³ .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • 10-Methoxycarbamazepine, as a metabolite of oxcarbazepine, has been studied for its pharmacokinetics. For instance, the pharmacokinetics of its enantiomers were analyzed in healthy subjects to understand its stereoselective behavior (Volosov et al., 1999).
  • In another study, the pharmacokinetics of 10-Hydroxycarbazepine after administration of its individual enantiomers and the racemic mixture to dogs were compared, highlighting its enantiomeric properties (Volosov, Yagen, & Bialer, 2000).

Environmental Impact

  • Research has also explored the environmental presence and impact of 10-Methoxycarbamazepine. A study using POCIS passive samplers in marine environments detected its presence, indicating its environmental persistence and potential ecological impacts (Martínez Bueno et al., 2016).

Mechanisms of Action

  • The mechanisms of action of oxcarbazepine and its metabolites, including 10-Methoxycarbamazepine, have been investigated. A study found that these compounds may contribute to the clinical efficacy against seizures, potentially through the blockade of voltage-sensitive sodium channels (McLean et al., 1994).

Transformation in Wastewater

  • Another area of study has been the transformation of oxcarbazepine and its metabolites, including 10-Methoxycarbamazepine, in wastewater treatment. This research is crucial for understanding the environmental fate and potential impacts of these compounds (Kaiser et al., 2014).

Therapeutic Monitoring

  • The feasibility of therapeutic drug monitoring using salivary concentrations of 10-Methoxycarbamazepine as an alternative to serum for oxcarbazepine treatment was also examined. This study contributes to the field of personalized medicine and drug monitoring (Miles et al., 2004).

Future Directions

While specific future directions for 10-Methoxycarbamazepine are not detailed in the search results, there is ongoing research into controlled drug delivery systems, which could potentially involve compounds like 10-Methoxycarbamazepine .

properties

IUPAC Name

5-methoxybenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZOFBKQWNPKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182884
Record name 10-Methoxycarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methoxycarbamazepine

CAS RN

28721-09-7
Record name 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide
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Record name 10-Methoxycarbamazepine
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Record name 10-Methoxycarbamazepine
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Record name 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide
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Record name 10-METHOXYCARBAMAZEPINE
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Synthesis routes and methods I

Procedure details

10-methoxy-5H-dibenz(b,f)azepine (29.9 g, 0.134 mol) was added to 300 ml acetonitrile in a three-neck flask (500 ml) equipped with a mechanical stirring apparatus. The mixture was stirred at room temperature for 15 minutes, and then NaOCN (18 g, 0.277 mol) was added, followed by pyridinium p-toluenesulfonate (75 g, 0.3 mol). The mixture was stirred at room temperature for about 4 hours, at which time TLC indicated that the reaction was complete (disappearance of 10-methoxy-5H-dibenz(b,f)azepine). 30 ml water was added, and the mixture stirred for 15 minutes. The solids were filtered and the filtrate was concentrated under vacuum. The semi-solid residue was triturated with acetone to provide a creamy solid, which was dried at 80° C. to provide 18 g (0.068 mol, 50% yield) of 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide (10-methoxycarbamazepine).
Quantity
29.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A suspension of 10 g of 10-methoxyiminostilbene in 250 ml dichloromethane was treated with 17.5 g of sodium cyanate and 24 g of mandelic acid and was heated to reflux for about 6-8 hrs. The reaction mixture was cooled to room temperature and the reaction mixture was washed with distilled water and aqueous sodium bicarbonate and further the organic layer was distilled off completely. The resulting residue was treated with isopropanol; separated solid was filtered and dried to give 10-methoxy carbamazepine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 10 g of 10-methoxyiminostilbene in 200 ml toluene was treated with 20 g of sodium cyanate and 39 g of mandelic acid and was heated to reflux for about 10 hrs. The reaction mixture was cooled to room temperature and charged with sodium hydroxide solution and maintained for 19 hrs. The resulting suspension was filtered, washed with water and dried to give 10 g of 10-methoxy carbamazepine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Acetic acid (150 mL) is added dropwise to a stirred mixture of 10-methoxy-5H-dibenzo[b,f]azepine (25.0 g, 112 mmol) and NaOCN (9.25 g, 142 mmol) under a nitrogen atmosphere at room temperature. After stirring for 7 hours the resulting yellow suspension of the title compound (>95% area of the compound by HPLC) is used for synthesis of 10-oxo-10,11-dihydro-dibenzo[b,f]azepine-S-carboxylic acid amide. The title compound can be isolated by adding 1N NaOH to a pH of ≧8 followed by extraction with toluene. Drying of the combined organic layers and concentration in vacuo yields the title compound as a light yellow solid (yield≧75%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a 1 L 4-necked round bottom flask was added 10.0 g (0.045 mol) of 10-methoxyiminostilbene, 150.0 ml of dichloromethane, 37.0 g (0.57 mol) of sodium cyanate and 15.0 g (0.13 moles) of maleic acid and stirred at room temperature. The contents were heated to reflux (40-45° C.) under vigorous stirring for about 6 to about 8 hours. After completion of the reaction (detected by TLC) the reaction mass was filtered and washed with 50.0 ml dichloromethane. The dichloromethane layer was washed with water (50.0 ml×2) and the layers were separated.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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10-Methoxycarbamazepine
Reactant of Route 2
Reactant of Route 2
10-Methoxycarbamazepine
Reactant of Route 3
Reactant of Route 3
10-Methoxycarbamazepine
Reactant of Route 4
Reactant of Route 4
10-Methoxycarbamazepine
Reactant of Route 5
10-Methoxycarbamazepine
Reactant of Route 6
10-Methoxycarbamazepine

Citations

For This Compound
39
Citations
AA Elyas, N Ratnaraj, VD Goldberg… - … of Chromatography B …, 1982 - Elsevier
Carbamazepine and carbamazepine-10,11-epoxide were separated by high-performance liquid chromatography (HPLC) with acetonitrile—water as mobile phase, and detection was …
Number of citations: 44 www.sciencedirect.com
E AA - J Chromatogr, 1982 - cir.nii.ac.jp
Routine monitoring of carbmazepine and carbamazepine-10,11-epoxide in plasma by high-performance liquid chromatography using 10-methoxycarbamazepine as internal standard | CiNii …
Number of citations: 0 cir.nii.ac.jp
L McKauge, JH Tyrer, MJ Eadie - Therapeutic Drug Monitoring, 1981 - journals.lww.com
… containing the internal standard, 10methoxycarbamazepine, at a concentration of 2 mg/liter. … epoxycarbamazepine, carbamazepine, and 10-methoxycarbamazepine were found to be 3, …
Number of citations: 98 journals.lww.com
PN Patsalos, MS Alavijeh, W Brownhill… - … archives of pharmacology, 1988 - Springer
… Briefly, for extraction of 250 ~tl of serum, 4pg of 10 methoxycarbamazepine (internal standard), 250 pl of 4 M NaOH and 2 ml dichloromethane were mixed for 5 rain. After centrifugation …
Number of citations: 3 link.springer.com
JM Zakrzewska, PN Patsalos - Journal of Neurology, Neurosurgery & …, 1989 - jnnp.bmj.com
… (Hichrom Ltd) and an acetonitrile:water (35:65) mobile phase (flow rate 1 8 ml/min) resulted in retention times for 10-OH-carbazepine, oxcarbazepine and 10-methoxycarbamazepine of …
Number of citations: 160 jnnp.bmj.com
E Metabolite, RB Wang, LT Liu… - Recent Developments in …, 2023 - books.google.com
… Standard powders of CBZ, CBZ-E, and 10-methoxycarbamazepine were gifts from Dr. R. … , to which was added 1.25 µg of 10-methoxycarbamazepine as internal standard and 250 µL of …
Number of citations: 0 books.google.com
R Hartley, M Lucock, WI Forsythe… - Journal of liquid …, 1987 - Taylor & Francis
… In cases where nit razepam i s co-admi ni stered, an a1 ternati ve internal standard wi 11 be required, so 10-methoxycarbamazepine (10-methoxyCBZ) was evaluated for this purpose. …
Number of citations: 17 www.tandfonline.com
GL Jones, RJ Amato, GH Wimbish… - Journal of Pharmaceutical …, 1981 - Elsevier
… 10Methoxycarbamazepine was added as an internal standard. The samples were analyzed by the method described by Schwertner et al. (12). …
Number of citations: 17 www.sciencedirect.com
I Bernus, WD Hooper, RG Dickinson, MJ Eadie - Epilepsy research, 1995 - Elsevier
… standard (10-methoxycarbamazepine, 5 /xg). The tubes were incubated for 17 hours at 37C. Glycine-NaOH buffer (0.1 M; pH 12.5; 0.1 ml) was added, and the mixture was equilibrated …
Number of citations: 42 www.sciencedirect.com
MC Walker, X Tong, H Perry… - British journal of …, 2000 - Wiley Online Library
… Sera (50 μl) and acetonitrile (50 μl) containing 3.75 μg ml −1 10-methoxycarbamazepine as the internal standard were pipetted into a 1.5 ml polyethylene tube (Treff AG, Switzerland), …
Number of citations: 105 bpspubs.onlinelibrary.wiley.com

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